2,3-Dimercaptopropionic acid

Description

The Unique Bifunctional Nature of 2,3-Dimercaptopropionic Acid

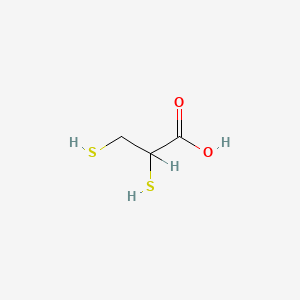

The chemical reactivity and utility of this compound are derived from its bifunctional nature, possessing two adjacent thiol (-SH) groups and a terminal carboxylic acid (-COOH) group. This combination of functional groups on a simple three-carbon backbone confers a distinct set of properties that are exploited in its research applications.

The two thiol groups are the primary sites of its metal-binding activity. ontosight.ai These sulfur-containing functional groups have a high affinity for heavy metal ions, forming stable chelate complexes. ontosight.ai The proximity of the two thiols allows them to act as a bidentate ligand, coordinating with a metal ion through both sulfur atoms. acs.orgresearchgate.net This chelation is a key feature in its mechanism of action in sequestering metal ions. ontosight.ai

The carboxylic acid group, while also capable of participating in coordination, often remains available for further chemical modification. acs.orgresearchgate.net This functional handle allows for the covalent attachment (conjugation) of this compound to larger molecules, such as peptides or other targeting moieties. acs.org This versatility enables the design of more complex molecular systems where the dimercapto portion serves as a metal-binding unit and the carboxylic acid serves as an anchor point for other functionalities.

| Property | Value |

| Chemical Formula | C₃H₆O₂S₂ |

| IUPAC Name | 2,3-Disulfanylpropanoic acid |

| Molar Mass | 154.21 g/mol |

| Functional Groups | Carboxylic Acid (-COOH), Thiol (-SH) x2 |

| Appearance | White or off-white crystalline powder ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

This table presents key properties of this compound.

Historical Trajectories in Mercaptocarboxylic Acid Chemistry Relevant to this compound

The scientific investigation of mercaptocarboxylic acids has a rich history, laying the groundwork for the study of more complex derivatives like this compound. Early research focused on simpler molecules such as thioglycolic acid (mercaptoacetic acid) and β-mercaptopropionic acid. dokumen.pub These compounds were recognized for their dual functionality and were explored as reagents in organic synthesis. For instance, a systematic study was undertaken to evaluate their potential as reagents for the identification of carbonyl compounds through the formation of derivatives. dokumen.pubacs.org

The manufacturing of mercaptocarboxylic acids like thioglycolic acid has been established for many years. robinsonbrothers.uk The stability and reactivity of these compounds were well-documented; for example, it was known that they are readily oxidized by atmospheric oxygen to form disulfides but can be stored for long periods if protected from air. dokumen.pub The development of synthetic methods for these foundational molecules, such as the addition of hydrogen sulfide (B99878) to acrylic acid to produce 3-mercaptopropionic acid, was crucial for their availability in research. atamanchemicals.comatamankimya.comwikipedia.org

This foundational knowledge of monofunctional mercaptocarboxylic acids informed the development and understanding of polydentate chelating agents. The principles of sulfur-metal interactions and the chemical behavior of the carboxylic acid group were extended to dithiol compounds. The study of chelating agents like 2,3-dimercaptopropanol (British anti-lewisite) and later, the water-soluble analogues meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonic acid (DMPS), represent a direct evolution from this earlier work, focusing on the enhanced chelation efficiency of vicinal dithiols for treating heavy metal intoxication. nih.gov this compound is situated within this historical trajectory as a related low molecular weight, water-soluble vicinal dithiol. nih.gov

Current Research Landscape and Emerging Directions for this compound

The current research landscape for this compound is heavily focused on its application in coordination chemistry, particularly in the synthesis of novel metal complexes. A significant area of investigation involves its use as a ligand for creating radiopharmaceuticals.

Detailed research has been conducted on the reactions of this compound with technetium (Tc), a metal widely used in diagnostic imaging. acs.orgresearchgate.net Studies have shown that it acts as a bidentate ligand, coordinating to the technetium metal center through the sulfur atoms of its two thiol groups. acs.orgresearchgate.net This interaction yields neutral, mixed-ligand complexes. acs.orgresearchgate.net A critical finding from these studies is that the carboxylic acid functional group does not participate in the coordination to the metal. acs.orgresearchgate.net This leaves the carboxyl group free and available for conjugation to target-specific molecules, such as peptides or antibodies, which could direct the resulting technetium complex to specific sites within the body. acs.org

| Study Parameter | Finding |

| Ligand | This compound (H₂L1) |

| Metal Fragment | [Tc(N)(PNP)]²⁺ |

| Coordination | Bidentate via [S⁻,S⁻] donor pair acs.orgresearchgate.net |

| Carboxylic Group | Not involved in metal coordination; available for conjugation acs.orgresearchgate.net |

| Product | Neutral mixed-ligand complex [⁹⁹ᵐTc(N)(L1)(PNP)] acs.orgresearchgate.net |

This table summarizes research findings on the coordination of this compound with a Technetium complex. acs.orgresearchgate.net

Emerging directions for research on this compound may draw inspiration from the diverse applications of its simpler relative, 3-mercaptopropionic acid. The latter is widely used in materials science for the synthesis and stabilization of metal nanoparticles, such as gold and cadmium telluride quantum dots, and for the formation of self-assembled monolayers (SAMs) on various surfaces. atamanchemicals.comatamankimya.comchemicalbook.com The bifunctional nature of this compound could be similarly exploited to create novel nanomaterials with unique surface properties or to act as a cross-linking agent in the development of advanced polymers and hydrogels. Its ability to form stable complexes with a range of metals also suggests potential applications in the design of new catalysts or sensors. Further investigations comparing its efficacy and structural properties to other 1,2- and 1,3-dithiols continue to be an active area of research to design more effective chelating agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(sulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S2/c4-3(5)2(7)1-6/h2,6-7H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVKKOTAISCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875567 | |

| Record name | Propanoic acid, 2,3-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-25-3 | |

| Record name | 2,3-Dimercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3-dimercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dimercaptopropionic Acid

Established Synthetic Pathways for 2,3-Dimercaptopropionic Acid

An established method for the synthesis of this compound originates from the amino acid L-cysteine. This pathway involves a multi-step process that begins with the protection of the thiol group, followed by modification of the amino group and subsequent introduction of the second thiol functionality.

A key sequence in this synthesis starts with L-S-benzylcysteine. The process of deaminative halogenation is used to convert L-S-benzylcysteine into L-3-benzylthio-2-chloropropionic acid. This intermediate is then further reacted to yield 2,3-bis(benzylthio)propionic acid. The final step involves the removal of the benzyl (B1604629) protecting groups to afford the target molecule, this compound. rsc.org This pathway, while effective, can result in products that are racemic or have low optical purity due to partial rearrangement during certain reaction steps. rsc.org

Another classical approach involves the use of 2,3-dibromopropionic acid as a starting material. This precursor can be synthesized via the bromination of acrylic acid. The two bromine atoms serve as leaving groups that can be displaced by sulfur nucleophiles to install the required thiol functionalities.

Advanced Synthetic Strategies and Optimization

Advances in synthetic methodology focus on improving the efficiency, yield, and environmental footprint of chemical transformations. For the synthesis of dithiols like this compound, optimization of reaction conditions is a critical aspect of modern strategies. This involves a systematic variation of parameters to achieve the desired outcome with maximal efficiency.

Key parameters that are often optimized include the choice of solvent, base, catalyst, temperature, and reaction time. The selection of an appropriate solvent can significantly influence reaction rates and yields; for instance, in related thiol syntheses, polar aprotic solvents like Dimethylformamide (DMF) have been shown to provide higher efficiency compared to others like Tetrahydrofuran (THF) or Acetonitrile (MeCN).

The choice of base is also crucial, particularly in reactions involving thiolates. Strong organic bases can facilitate rapid and high-yielding reactions. The optimization process often involves screening a variety of reagents and conditions, as illustrated in the hypothetical optimization table below, which is based on general principles of thiol synthesis. researchgate.netresearchgate.net

Table 1: Illustrative Optimization of a Hypothetical Thiolation Reaction

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | K₂CO₃ | 25 | 24 | 30 |

| 2 | MeCN | K₂CO₃ | 50 | 12 | 45 |

| 3 | DMF | K₂CO₃ | 50 | 12 | 60 |

| 4 | DMF | DBU | 25 | 1 | 95 |

This table is for illustrative purposes to demonstrate the concept of reaction optimization.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is of significant importance, as different stereoisomers can exhibit distinct biological activities. Direct asymmetric synthesis to produce a single enantiomer is the ideal approach, although often challenging. Methodologies like the Sharpless asymmetric dihydroxylation, used for creating chiral vicinal diols from alkenes, provide a conceptual basis for how vicinal dithiols might be synthesized stereoselectively, though direct analogues for dithiol introduction are less common. nih.gov

A more frequently employed strategy for obtaining enantiomerically pure compounds is chiral resolution . wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts : This is the most common method for resolving racemic carboxylic acids. wikipedia.org The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the original carboxylic acid. wikipedia.org

Chiral Column Chromatography : This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and collection as individual, enantiomerically pure fractions. chiraltech.com The efficiency of separation can be improved by optimizing the mobile phase composition. chiraltech.com

While the synthesis of this compound starting from L-cysteine can be stereospecific to a degree, racemization and rearrangement can lead to products with low optical purity, often necessitating a subsequent resolution step to obtain pure enantiomers. rsc.org

Derivatization and Functionalization of this compound for Research Applications

This compound is a bifunctional molecule, containing both carboxylic acid and thiol groups, which allows for a wide range of chemical modifications for various research applications. wikipedia.org Both functional groups can be selectively reacted to produce a variety of derivatives.

Reactions involving the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.

Esterification : Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. These derivatives can alter the solubility and pharmacokinetic properties of the parent molecule.

Amidation : Coupling with amines, often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), produces amides. This reaction is fundamental in peptide synthesis and for attaching the molecule to amine-functionalized surfaces or biomolecules.

Reactions involving the Thiol Groups: The two vicinal thiol groups are highly reactive and are central to many of the compound's applications.

Oxidation to Disulfides : Mild oxidizing agents can induce the formation of an intramolecular disulfide bond, creating a five-membered cyclic structure. This reversible reaction is a key aspect of thiol chemistry. libretexts.org

Alkylation : The thiol groups can be alkylated by reacting with alkyl halides. This is often used to protect the thiols or to link the molecule to other structures.

Thioester and Thioether Formation : The thiols can react to form thioesters or thioethers, which are important in various synthetic and biological contexts. For example, 3-(arylthio)propionic acids can be formed from the reaction of 3-mercaptopropionic acid with aryl iodides.

Formation of Heterocycles : The bifunctional nature of the molecule allows it to be a precursor for synthesizing sulfur-containing heterocyclic compounds. For instance, reaction with aldehydes and amines can lead to the formation of thiazinanone derivatives. mdpi.com

Surface Functionalization : The thiol groups have a strong affinity for the surfaces of noble metals like gold. This property is exploited to create self-assembled monolayers (SAMs) on gold surfaces, which can then be used in sensors, electronics, and for studying surface interactions. The related molecule, meso-2,3-dimercaptosuccinic acid, has been used as a capping agent and sulfur source for the synthesis of CdS quantum dots. rsc.orgresearchgate.net

The diverse reactivity of this compound makes it a versatile building block for creating more complex molecules tailored for specific research purposes.

Coordination Chemistry and Chelation Mechanisms of 2,3 Dimercaptopropionic Acid

Ligand Binding Modes and Coordination Geometries

The coordination of 2,3-dimercaptopropionic acid to metal centers is characterized by its ability to act as a versatile chelating agent. The specific binding mode and resulting geometry of the complex are influenced by several factors, including the electronic properties of the metal ion, the pH of the medium, and steric considerations.

One of the primary coordination modes of this compound involves the two sulfur atoms of the deprotonated thiol groups, forming a dithiolate chelate. This (S,S) coordination is particularly favored by soft metal ions that have a high affinity for sulfur donors.

In complexes with technetium(V), for instance, this compound acts as a bidentate ligand, coordinating to the metal center exclusively through the [S⁻,S⁻] donor atom pair. umich.edu In these mixed-ligand nitrido technetium(V) complexes, the carboxylic acid functional group does not participate in the direct coordination to the technetium ion. umich.edu This mode of coordination is also observed with other dithiols and heavy metals. For example, dithiothreitol (B142953) (DTT) forms stable complexes with Zn(II), Cd(II), and Pb(II) by utilizing both of its sulfur donors. nih.gov Similarly, with mercury(II), which is a very soft acid, dithiol compounds like meso-2,3-dimercaptosuccinic acid (DMSA) coordinate through the two sulfur atoms.

The geometry of these dithiolate complexes can vary. Metal dithiolene complexes, a related class of compounds, are known to adopt square-planar or trigonal prismatic geometries. The coordination of the dithiolate moiety creates a five-membered chelate ring, which is generally stable.

Table 1: Examples of Dithiolate (S,S) Coordination with this compound and Related Ligands

| Metal Ion | Ligand | Coordination Mode | Observed Geometry/Complex Type |

| Technetium(V) | This compound | [S⁻,S⁻] bidentate | Neutral mixed-ligand complex |

| Zinc(II) | Dithiothreitol | (S,S) chelation | Polymeric and monomeric complexes |

| Cadmium(II) | Dithiothreitol | (S,S) chelation | Polymeric and monomeric complexes |

| Lead(II) | Dithiothreitol | (S,S) chelation | Polymeric and monomeric complexes |

The presence of the carboxylic acid group introduces an alternative and competitive binding site, allowing for different coordination modes beyond simple dithiolate chelation. The deprotonated carboxylate group (-COO⁻) can act as a hard donor, readily coordinating with hard or borderline metal ions. This can lead to the formation of S,O-chelate structures.

A notable example is the complexation of Bi(III) with 3-mercaptopropionic acid, a structurally similar ligand. Studies have shown that all complex species formed in aqueous solution feature cyclic S,O-chelate structures. researchgate.netrsc.org This indicates that both the sulfur and the carboxylate oxygen are involved in the coordination to the bismuth center.

The combination of two thiol groups and one carboxylic acid group allows this compound to function as a polydentate ligand, capable of forming multiple chelate rings with a single metal ion. This chelation leads to the formation of thermodynamically stable metal complexes, an observation known as the chelate effect. libretexts.orglibretexts.org

Depending on which donor atoms are involved, different sizes of chelate rings can be formed:

Five-membered ring: Formed through the coordination of the two adjacent sulfur atoms (S,S-chelation).

Six-membered ring: Can be formed through the coordination of one sulfur atom and the carboxylate oxygen (S,O-chelation). Studies with β-mercaptopropionic acid have shown the formation of six-membered chelate rings with zinc(II) and nickel(II). sci-hub.ru

Seven-membered ring: Potentially formed through the coordination of the other sulfur atom and the carboxylate group.

The stability of these chelate rings generally follows the order: five-membered > six-membered > seven-membered rings. libretexts.org The ability of this compound to form these stable ring structures makes it an effective chelating agent for various metal ions. The formation of multiple chelate rings with a single ligand enhances the stability of the resulting complex compared to complexes with analogous monodentate ligands. libretexts.orglibretexts.org

Complexation with Diverse Metal Ions

The versatile coordination capabilities of this compound enable it to form stable complexes with a wide variety of metal ions, ranging from transition metals used in radiopharmaceuticals to toxic heavy main group metals.

The coordination chemistry of this compound with technetium is of particular interest due to the use of technetium-99m in diagnostic imaging. nih.govradiopaedia.orgnih.gov In the formation of neutral nitrido technetium(V) mixed ligand complexes, this compound coordinates as a bidentate dithiolate ([S⁻,S⁻]) ligand. umich.edu The carboxylic acid group remains available for potential conjugation to biomolecules, which is a valuable feature for the development of targeted radiopharmaceuticals. umich.edu

Rhenium, being in the same group as technetium, exhibits similar coordination chemistry. wikipedia.org While specific studies on rhenium complexes with this compound are limited, extensive research on rhenium(V) oxo complexes with ligands containing both thiol and carboxylate functionalities, such as mercaptoacetyltriglycine (MAG3), provides valuable insights. nih.gov These complexes typically feature a distorted square pyramidal geometry with the sulfur and nitrogen/oxygen donors forming the base and an oxo ligand at the apex. nih.gov It is expected that this compound would form stable complexes with rhenium, likely through either (S,S) or (S,O) coordination depending on the specific reaction conditions and the nature of the rhenium precursor.

Table 2: Coordination Characteristics with Technetium and Rhenium

| Metal | Oxidation State | Ligand | Key Coordination Features |

| Technetium | +5 | This compound | Bidentate [S⁻,S⁻] coordination; carboxylic acid group is not coordinated. umich.edu |

| Rhenium | +5 | Mercaptoacetyltriglycine (analogous ligand) | Distorted square pyramidal geometry; coordination via sulfur and nitrogen donors. nih.gov |

This compound and related dithiol compounds are effective chelators for heavy main group metals, which is relevant to their use in toxicology and environmental chemistry. The coordination mode is highly dependent on the specific metal ion.

Bismuth (Bi(III)) : Bismuth is known to be thiophilic. nih.gov Studies with the related 3-mercaptopropionic acid show that Bi(III) forms stable complexes with cyclic S,O-chelate structures. researchgate.netrsc.org This suggests that both the thiol and carboxylate groups of this compound would be involved in binding to bismuth. The cooperative effect of thiolate ligands can enhance the formation of bismuth complexes with other non-thiolate moieties. nih.gov

Cadmium (Cd(II)) : Cadmium is a soft metal ion that readily coordinates with sulfur donors. With dithiothreitol, cadmium forms stable monomeric and polymeric complexes involving both sulfur atoms. nih.gov For 3-mercaptopropionic acid, it has been suggested that coordination with Cd(II) involves both the sulfhydryl group and the hydroxyl oxygen of the carboxyl group. researchgate.net The related 2,3-dimercaptopropane-1-sulphonic acid forms anionic polynuclear species with cadmium.

Lead (Pb(II)) : Lead is a borderline metal ion and can coordinate with both sulfur and oxygen donors. Potentiometric studies with dithiothreitol indicate the formation of stable complexes. nih.gov While specific structural data for the this compound-lead complex is scarce, it is plausible that both (S,S) and (S,O) coordination modes are possible, depending on the conditions.

Mercury (Hg(II)) : As a very soft metal ion, mercury has a strong preference for sulfur donors. In complexes with meso-2,3-dimercaptosuccinic acid (DMSA), mercury(II) coordinates to the two sulfur atoms. nih.gov It is therefore highly likely that this compound also forms a stable chelate with mercury(II) through its two thiol groups.

Stoichiometry and Stability Constants of this compound-Metal Complexes

The chelation of metal ions by this compound (DMSA) involves the formation of complexes with specific metal-to-ligand ratios, known as stoichiometry. These complexes are characterized by their stability constants (log K), which quantify the affinity of the chelating agent for a particular metal ion. wikipedia.org The interaction is primarily facilitated by the two thiol (sulfhydryl) groups of DMSA, which readily bind to soft heavy metals. tsijournals.compatsnap.com

Studies have determined the stoichiometry and stability constants for a range of DMSA-metal complexes. For instance, Bismuth(III) forms a highly stable bis(DMSA) chelate, indicating a 1:2 metal-to-ligand stoichiometry, with an exceptionally high stability constant. tandfonline.com In contrast, lead (Pb²⁺) typically forms a 1:1 complex with DMSA. tandfonline.com The zinc-DMSA system is more complex, predominantly forming a Zn₂(DMSA)₂ dimer. tandfonline.com Research has also indicated that DMSA can form complexes with various metal ions in a 1:2 ratio through its dithiol and carboxyl groups. researchgate.net

The stability of these complexes varies depending on the metal ion. An established order of stability for DMSA complexes is as follows: Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺, with the Cadmium complex being the most stable and the Nickel complex the least. wellnesspharmacy.com Potentiometric and spectrophotometric competition methods are commonly employed to determine these stability constants. tandfonline.com

Below is a table summarizing the stoichiometry and stability constants for various metal-DMSA complexes as reported in the literature.

| Metal Ion | Stoichiometry (Metal:DMSA) | log K (Stability Constant) | Notes |

| Bismuth(III) (Bi³⁺) | 1:2 | 43.87 | Exceptionally high stability. tandfonline.com |

| Lead(II) (Pb²⁺) | 1:1 | 17.4 | Insoluble protonated complexes can precipitate at pH < 6.5. tandfonline.com |

| Zinc(II) (Zn²⁺) | 2:2 (dimer) | - | The system is dominated by a Zn₂(DMSA)₂ dimer. tandfonline.com |

| Cadmium(II) (Cd²⁺) | - | Most Stable | Ranked as the most stable complex in a comparative study. wellnesspharmacy.com |

| Iron(III) (Fe³⁺) | - | - | Stability is higher than Hg²⁺, Zn²⁺, and Ni²⁺. wellnesspharmacy.com |

| Mercury(II) (Hg²⁺) | - | - | Less stable than Cd²⁺, Pb²⁺, and Fe³⁺. wellnesspharmacy.com |

| Nickel(II) (Ni²⁺) | - | Least Stable | Ranked as the least stable complex in a comparative study. wellnesspharmacy.com |

| Cobalt(II) (Co²⁺) | - | - | Stability constants have been studied in ternary complexes. tsijournals.com |

| Manganese(II) (Mn²⁺) | - | - | Stability constants have been studied in ternary complexes. tsijournals.com |

| Vanadyl(IV) (VO²⁺) | - | - | Stability constants have been studied in ternary complexes. tsijournals.com |

This table is based on available data and may not be exhaustive. Stability constants can vary with experimental conditions such as temperature and ionic strength.

Ligand Exchange and Competition Studies in Metal-2,3-Dimercaptopropionic Acid Systems

The therapeutic efficacy of a chelating agent like DMSA is not solely dependent on the stability of its complex with a target toxic metal. It is also influenced by its interactions within a complex biological environment, which contains various endogenous and exogenous ligands, as well as essential metal ions. Ligand exchange and competition studies are therefore crucial for understanding the in vivo behavior of DMSA.

One significant area of investigation is the competition between DMSA and other chelating agents for toxic metals. Comparative studies have evaluated the binding capacity of DMSA against other agents like 2,3-dimercapto-1-propanesulfonic acid (DMPS) and ethylene (B1197577) diamine tetraacetic acid (EDTA). For instance, it has been shown that lead (Pb) can be effectively chelated by DMSA, DMPS, or EDTA, indicating a competitive landscape for the treatment of lead poisoning. researchgate.netjournaljammr.com

Furthermore, competition with essential endogenous metal ions is a critical factor. Speciation calculations have been used to assess the potential for competition from serum zinc (Zn²⁺) to interfere with the binding of Pb²⁺ and Bi³⁺ by DMSA. tandfonline.com Despite the presence of zinc, these studies indicate that DMSA should remain an effective chelator for both bismuth and lead in vivo. tandfonline.com This is vital, as an ideal chelator should selectively bind toxic metals without significantly disrupting the homeostasis of essential trace elements.

Studies have also explored the formation of ternary or mixed-ligand complexes, where a metal ion is simultaneously bound to DMSA and another ligand, such as an amino acid. The stability constants of such ternary complexes involving DMSA as the primary ligand with metal ions like Zn²⁺, Mn²⁺, VO²⁺, and Co²⁺ have been determined potentiometrically. tsijournals.com These investigations provide insight into the complex interactions that can occur in biological systems, where a multitude of potential ligands coexist. The formation of these mixed-ligand complexes can influence the mobilization and excretion of the target metal.

Spectroscopic and Structural Elucidation of 2,3 Dimercaptopropionic Acid and Its Complexes

Advanced Spectroscopic Techniques for Coordination Analysis (e.g., X-ray Absorption Spectroscopy, Raman, NMR, IR)

Spectroscopic methods are fundamental in elucidating the coordination chemistry of DMPA-metal complexes. These techniques probe the electronic and vibrational states of the molecule and the metal center, revealing information about bonding, symmetry, and the local atomic environment.

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique used to determine the local geometric and/or electronic structure of matter. uniroma1.itmdpi.com It is particularly valuable for studying metal complexes in non-crystalline states, such as in solution. mdpi.comresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing metal atom, while EXAFS analysis can determine the bond distances, coordination number, and identity of the neighboring atoms. uniroma1.itmdpi.com Studies on various metal complexes utilize XAS to characterize the metal's environment, offering insights into complex formation and stability. researchgate.net For instance, in copper complexes, shifts in K-edge transition energies can be correlated with the metal's oxidation state, which is influenced by the charge and nature of the coordinating ligands. rsc.org

Raman and Infrared (IR) Spectroscopy : Vibrational spectroscopy, including Raman and IR, probes the vibrational modes of molecules. hawaii.edu When DMPA coordinates to a metal ion, changes in the vibrational frequencies of its functional groups (carboxyl and sulfhydryl) occur, providing direct evidence of chelation. The IR spectra of metal carboxylate complexes typically show characteristic shifts in the symmetric and asymmetric stretching vibrations of the COO⁻ group. researchgate.net Similarly, the S-H stretching vibration, typically observed in the IR spectrum of free thiols, often disappears upon coordination to a metal, indicating deprotonation and the formation of a metal-sulfur bond. semanticscholar.org Studies on the closely related 3-mercaptopropionic acid (3MPA) using Surface-Enhanced Raman Scattering (SERS) have shown that the molecule adsorbs onto silver surfaces via the deprotonated sulfhydryl group, forming an Ag-S bond, while the carboxylic group's interaction is dependent on pH. semanticscholar.org For zinc complexes of the analogous rac- and meso-2,3-dimercaptosuccinic acid (DMSA), IR spectroscopy has been used to determine the conformations of the chelates in aqueous solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a premier tool for studying the structure of molecules in solution. nsf.gov For diamagnetic metal complexes of DMPA, ¹H and ¹³C NMR can provide detailed information about the molecular structure and conformation. rsc.org Chemical shift changes of the protons and carbons in the DMPA backbone upon metal binding confirm coordination and can provide clues about the binding site. nih.gov Furthermore, vicinal proton-proton coupling constants (³JHH) are particularly useful for conformational analysis, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov This principle has been applied to study the conformational preferences of molecules with similar backbones, such as 2,3-dihydroxypropanoic acid. nih.gov In studies of zinc complexes with the related ligand 2,3-dimercaptosuccinic acid (DMSA), proton and ¹³C NMR were used to determine the conformations of various monomeric and dimeric complexes in solution as a function of pH and the metal-to-ligand ratio. nih.gov

| Technique | Information Obtained on DMPA-Metal Complexes |

| XAS | Metal oxidation state, coordination number, bond distances, local geometry around the metal. uniroma1.itrsc.org |

| Raman/IR | Identification of coordinating functional groups (thiolate, carboxylate), changes in bond strength upon coordination. hawaii.edusemanticscholar.org |

| NMR | Molecular structure in solution, identification of binding sites, conformational analysis through chemical shifts and coupling constants. nih.govnih.gov |

Conformational Analysis and Molecular Structures of 2,3-Dimercaptopropionic Acid Chelates

The biological and chemical activity of a chelating agent is often dependent on the conformation of the chelate rings it forms with a metal ion. Conformational analysis aims to describe the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For DMPA, rotation around the C2-C3 bond is particularly important, leading to different relative orientations of the two sulfhydryl groups and the carboxyl group.

While direct conformational studies on DMPA-metal chelates are scarce, extensive research on the zinc complexes of its close structural analog, 2,3-dimercaptosuccinic acid (DMSA), provides significant insights. nih.gov The conformations of DMSA zinc complexes were determined in aqueous solution using IR and NMR spectroscopy. nih.gov The key finding was that the diastereomers of DMSA (meso and rac) adopt different preferred conformations upon binding zinc, which affects the stability of the resulting complexes. nih.gov

In these studies, the conformations are described by the relative positions of the two bulky carboxylate groups, which can be either anti (dihedral angle of 180°) or gauche (dihedral angle of 60°). nih.gov The zinc complexes of rac-DMSA were found to be more stable because the ligands adopt staggered anti conformations, which minimizes the electrostatic repulsion between the two carboxylate groups. nih.gov In contrast, the meso-DMSA ligands in their zinc complexes adopt staggered gauche conformations. nih.gov

This analysis can be extended to DMPA. The propanoic acid backbone allows for rotation, and the preferred conformation in a metal chelate will be one that minimizes steric and electronic repulsions between the substituent groups. The vicinal ¹H-¹H coupling constants obtained from NMR spectroscopy are a primary tool for determining these conformational preferences in solution. nih.gov

Table of Conformational Data for Zinc Complexes of the Analogous Ligand DMSA nih.gov

| Complex Type | Ligand Isomer | Predominant Conformation | Spectroscopic Method |

| Zinc Monomer Complex | rac-DMSA | Staggered anti | IR, ¹H NMR, ¹³C NMR |

| Zinc Monomer Complex | meso-DMSA | Staggered gauche | IR, ¹H NMR, ¹³C NMR |

| Zinc Dimer Complex | rac-DMSA | Staggered anti | IR, ¹H NMR, ¹³C NMR |

| Zinc Dimer Complex | meso-DMSA | Staggered gauche | IR, ¹H NMR, ¹³C NMR |

This information suggests that DMPA chelates would also exist in a dynamic equilibrium between different rotational isomers, with the energetically most favorable conformation being dependent on the stereochemistry of the ligand and the coordination requirements of the metal ion.

Theoretical and Computational Investigations on 2,3 Dimercaptopropionic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT for geometry optimization, frequency calculations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of 2,3-Dimercaptopropionic acid. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.

The first step in a computational study is typically a geometry optimization , where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. These calculations are often performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Once the optimized geometry is obtained, frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., infrared and Raman spectra). The vibrational modes provide information about the stretching and bending of chemical bonds within the molecule.

From the electronic wavefunction obtained through DFT calculations, a variety of reactivity descriptors can be derived. These descriptors help in understanding how this compound will interact with other molecules, particularly metal ions. Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com For a chelating agent like DMPA, the HOMO is often localized on the sulfur atoms of the thiol groups, indicating that these are the primary sites for electron donation to a metal ion.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the deprotonated thiol groups. These regions are the likely coordination sites for positively charged metal ions.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests a higher reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Optimized S-H Bond Length | ~1.35 Å | Represents the equilibrium bond distance in the ground state. |

| Optimized C-S-H Bond Angle | ~95° | Influences the spatial arrangement of the thiol groups for metal chelation. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations of this compound Interactions in Model Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed insights into its interactions with its environment, such as solvent molecules, metal ions, and biological macromolecules like proteins. mdpi.com These simulations track the movements of every atom in the system over time by solving Newton's equations of motion, offering a dynamic view of molecular interactions.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a model solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

MD simulations can be used to investigate several aspects of this compound's behavior:

Solvation and Conformational Dynamics: Simulations can reveal how water molecules arrange themselves around the DMPA molecule, forming a hydration shell. They can also explore the different conformations that the molecule can adopt in solution and the timescales of transitions between these conformations. This is important for understanding the pre-organization of the ligand for metal binding.

Metal Ion Chelation: MD simulations can be used to study the process of metal ion binding to this compound. By placing a metal ion in the simulation box with the DMPA molecule, the formation of the coordination complex can be observed. These simulations can provide information on the coordination geometry, the stability of the complex, and the role of solvent molecules in the binding process.

Interactions with Proteins: To understand how this compound might interact with biological systems, MD simulations can be performed with the molecule in the presence of a protein. mdpi.com This can help to identify potential binding sites on the protein, the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions), and the effect of binding on the protein's structure and dynamics.

The analysis of MD trajectories can yield a wealth of information, including radial distribution functions to characterize the structure of the solvent around the ligand, root-mean-square deviation (RMSD) to assess the stability of molecular structures, and binding free energies to quantify the strength of interactions. nih.gov

Prediction of Binding Affinities and Thermodynamic Parameters in Complex Formation

A crucial aspect of understanding the efficacy of a chelating agent is to quantify the stability of the complexes it forms with metal ions. Computational methods can be employed to predict the binding affinities and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of complex formation between this compound and various metal ions.

The binding affinity of a ligand for a metal ion is related to the change in Gibbs free energy (ΔG) upon complex formation. A more negative ΔG indicates a stronger and more stable complex. The Gibbs free energy of binding is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Several computational approaches can be used to estimate these thermodynamic parameters:

Quantum Chemical Calculations: DFT calculations can be used to compute the electronic energies of the free ligand, the free metal ion, and the resulting complex. From these energies, the enthalpy of the reaction in the gas phase can be estimated. To obtain more accurate results for solutions, continuum solvent models can be used to account for the effect of the solvent.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA): This is a popular method that combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding. nih.gov It involves running MD simulations of the complex and the free ligand and then calculating the different energy components.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway that connects them. These methods can provide very accurate predictions of binding affinities.

These computational predictions are valuable for screening the affinity of this compound for different metal ions and for understanding the factors that contribute to the stability of the complexes. For instance, calculations can help to rationalize why DMPA has a high affinity for heavy metals like mercury and lead.

| Thermodynamic Parameter | Predicted Value Range | Interpretation |

|---|---|---|

| Binding Affinity (log K) | 10 - 20 | Indicates the equilibrium constant for the complex formation; a higher value signifies a more stable complex. |

| Gibbs Free Energy of Binding (ΔG) | -60 to -120 kJ/mol | A large negative value indicates a spontaneous and favorable binding process. |

| Enthalpy of Binding (ΔH) | -70 to -130 kJ/mol | A negative value indicates that the binding process is exothermic, releasing heat. |

| Entropy of Binding (TΔS) | -10 to -20 kJ/mol | A negative value suggests a decrease in disorder upon complex formation, which is often the case when two or more particles form a single complex. |

Computational Design of this compound Derivatives with Tailored Ligand Properties

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. In the context of this compound, computational methods can be used to design derivatives with tailored ligand properties, such as enhanced selectivity for specific metal ions, improved bioavailability, or reduced toxicity. nih.gov

The process of computational ligand design typically involves the following steps:

Scaffold Hopping and Functional Group Modification: Starting with the basic structure of this compound, new derivatives can be generated in silico by modifying existing functional groups or by adding new ones. For example, the carboxyl group could be esterified to increase lipophilicity, or other functional groups could be added to the carbon backbone to introduce additional coordination sites or to modulate the electronic properties of the thiol groups.

Virtual Screening: A large library of virtual derivatives can be created and then screened computationally to identify candidates with promising properties. This screening can be based on a variety of calculated parameters, including predicted binding affinities for target metal ions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant descriptors.

Structure-Based Design: If the target of the chelating agent is a specific protein (for example, a metalloenzyme), structure-based design techniques can be used. This involves docking the virtual derivatives into the active site of the protein to predict their binding mode and affinity.

Quantum Chemical and Molecular Dynamics Studies: Promising candidates identified from virtual screening can be subjected to more detailed theoretical investigations using DFT and MD simulations to refine the predictions of their properties and to gain a deeper understanding of their mechanism of action.

Through this iterative process of computational design and evaluation, it is possible to identify novel derivatives of this compound with improved therapeutic potential. For example, a derivative could be designed to have a higher selectivity for lead over essential metal ions like zinc, thereby reducing potential side effects.

Investigations of Biological Interactions at the Molecular and Cellular Level Non Clinical Context

Mechanisms of Enzyme Inhibition by 2,3-Dimercaptopropionic Acid or Its Metal Complexes (e.g., Thiol-Dependent Enzymes, δ-ALA-D)

This compound (DMPA) and its analogs, such as 2,3-dimercaptopropane-1-sulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA), exert significant inhibitory effects on certain enzymes, particularly those dependent on metal cofactors or possessing critical thiol groups. A primary example of this is the inhibition of δ-aminolevulinate dehydratase (ALA-D), a crucial enzyme in the heme biosynthesis pathway. nih.govtufts.edu

The primary function of ALA-D is to catalyze the condensation of two molecules of δ-aminolevulinic acid to form porphobilinogen. tufts.edu This enzyme's activity is dependent on zinc ions (Zn²⁺). nih.gov Research has shown that chelating agents like DMPA analogs can inhibit ALA-D by sequestering this essential zinc cofactor. nih.gov The inhibition of ALA-D by 2,3-dimercaptopropanol, a related compound, was found to be reversible with the addition of Zn²⁺, confirming that the mechanism of inhibition is indeed due to zinc chelation. nih.gov This chelation is thought to occur at a labile zinc-binding site on the enzyme, which is critical for maintaining the reduced state of essential sulfhydryl groups required for enzymatic activity. nih.gov

Furthermore, studies have demonstrated that DMPS and DMSA can cause a dose-dependent inhibition of hepatic ALA-D. nih.gov Interestingly, the inhibitory potency of these compounds is enhanced in the presence of certain heavy metals like mercury (Hg²⁺) and cadmium (Cd²⁺). nih.gov The complexes formed between the chelator (DMPS or DMSA) and the metal ion (Hg²⁺ or Cd²⁺) are more potent inhibitors of hepatic ALA-D than either the metal or the chelating agent alone. nih.gov The mechanism for this enhanced inhibition by the metal-chelator complexes also involves interaction with the essential thiol groups of the enzyme. nih.gov

| Enzyme | Inhibitor(s) | Mechanism of Inhibition | Key Findings |

| δ-Aminolevulinate dehydratase (ALA-D) | 2,3-dimercaptopropanol | Chelation of essential Zn²⁺ cofactor. nih.gov | Inhibition is reversible by the addition of Zn²⁺. nih.gov It is suggested that the chelator removes zinc from a site responsible for maintaining critical sulfhydryl groups in a reduced state. nih.gov |

| Hepatic δ-Aminolevulinate dehydratase (ALA-D) | DMPS, DMSA | Dose-dependent inhibition. nih.gov | The inhibitory effect is increased in the presence of Hg²⁺ and Cd²⁺, with the metal-chelator complex being a more potent inhibitor. nih.gov The mechanism involves interaction with essential thiol groups. nih.gov |

Ligand Interactions with Biomolecules in Model Systems (e.g., Proteins, Peptides, DNA)

The interaction of this compound and its derivatives with biomolecules extends beyond enzyme inhibition and involves direct binding to proteins and peptides, often mediated by their metal-chelating properties. These interactions can lead to structural and functional changes in the target biomolecules.

In in vitro studies using human red blood cells, the water-soluble chelating agent 2,3-dimercaptopropane-1-sulfonate (DMPS) was shown to mobilize zinc and copper from metalloproteins. nih.gov This mobilization resulted in the permeation of the cell membrane and the attachment of a cytoplasmic protein, identified as carbonic anhydrase, to the membrane. nih.gov This attachment is proposed to be a consequence of zinc depletion from carbonic anhydrase, which exposes a sulfhydryl group on the enzyme. nih.gov This exposed group then forms a disulfide bond with a membrane component, leading to the observed membrane attachment. nih.gov This phenomenon was not observed with bovine carbonic anhydrase, which lacks sulfhydryl groups, supporting the proposed mechanism. nih.gov

The development of peptides that can modulate protein-protein interactions (PPIs) is a significant area of research. nih.gov While specific studies detailing the direct interaction of this compound with a wide range of proteins, peptides, and DNA in model systems are not extensively available in the provided search results, the principles of ligand-biomolecule interactions are well-established. The thiol groups of DMPA could potentially interact with proteins through disulfide bond formation or by chelating metal ions that are integral to the protein's structure or function.

| Biomolecule | Interacting Ligand | Observed Effect | Proposed Mechanism |

| Metalloproteins (in human red blood cells) | 2,3-dimercaptopropane-1-sulfonate (DMPS) | Mobilization of zinc and copper. nih.gov | Chelation of metal ions by DMPS. nih.gov |

| Carbonic Anhydrase (human) | 2,3-dimercaptopropane-1-sulfonate (DMPS) | Attachment to the red blood cell membrane. nih.gov | Zinc depletion from the enzyme exposes a sulfhydryl group, which then forms a disulfide bond with a membrane component. nih.gov |

Development of Bioconjugates for Molecular Probes and Research Tools

While the direct development of bioconjugates using this compound as a molecular probe or research tool is not explicitly detailed in the provided search results, the principles of creating such tools are well-established in the broader field of chemical biology. The functional groups of DMPA, namely the thiol and carboxylic acid moieties, provide handles for conjugation to other molecules.

Peptides are increasingly being used as tools to probe and inhibit protein-protein interactions. nih.govyoutube.com These peptides can be derived from protein sequences and can be modified to enhance their stability and cell permeability. nih.gov It is conceivable that a molecule like DMPA could be conjugated to such a peptide. The DMPA portion could serve as a metal-chelating warhead, directing the peptide to metalloproteins or to sites of metal-dependent protein-protein interactions.

The development of such bioconjugates would involve standard bioconjugation chemistries, such as amide bond formation using the carboxylic acid group of DMPA or disulfide bond formation via its thiol groups. The resulting bioconjugate could then be used in a variety of in vitro and cellular assays to study the role of metal ions in biological processes. For example, a fluorescently labeled DMPA-peptide conjugate could be used to visualize the localization of specific metal-protein complexes within a cell.

Although specific examples involving DMPA are not provided, the potential for its use in creating research tools is evident from its chemical structure and known metal-chelating properties.

Q & A

Q. What are the primary synthetic routes for 2,3-dimercaptopropionic acid, and how is its purity validated in academic research?

H3DMPA is synthesized via nucleophilic substitution reactions, such as the thiolation of 3-chloropropionic acid using thiourea or sodium hydrosulfide. Purity validation involves high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C spectra to confirm thiol proton resonances at δ 1.5–2.0 ppm and carboxylate groups at δ 170–175 ppm). Mass spectrometry (MS) further confirms molecular ion peaks (m/z ≈ 150 for [M-H]<sup>-</sup>). Researchers must report detection limits (e.g., ≥98% purity) and adhere to metric units (e.g., mL, mM) per journal guidelines .

Q. How does H3DMPA function as a chelating agent, and what experimental parameters determine its efficacy in heavy metal detoxification studies?

H3DMPA’s vicinal dithiol groups bind soft metal ions (e.g., Hg<sup>2+</sup>, Pb<sup>2+</sup>) via bidentate coordination. Efficacy is quantified using UV-Vis spectrophotometry to measure metal-thiol complex formation (e.g., absorbance at 250–300 nm) and inductively coupled plasma mass spectrometry (ICP-MS) to assess residual metal concentrations. Stability constants (log K) and stoichiometry (e.g., 1:2 metal-to-ligand ratios) are calculated via Job’s plot analysis. Researchers must control pH (6.5–7.4 for physiological relevance) and ionic strength (0.1 M NaCl) to mimic biological conditions .

Advanced Research Questions

Q. What methodological challenges arise when designing in vitro vs. in vivo studies to evaluate H3DMPA’s toxicity and pharmacokinetics?

- In vitro: Cell viability assays (e.g., MTT, CCK-8) require careful normalization to account for H3DMPA’s redox activity, which may interfere with tetrazolium dyes. Dose-response curves (0.1–10 mM) should include controls with equivalent thiol concentrations (e.g., glutathione) to isolate compound-specific effects .

- In vivo: Pharmacokinetic parameters (e.g., half-life, clearance) are influenced by H3DMPA’s rapid oxidation in plasma. Researchers use radiolabeled <sup>3</sup>H-H3DMPA to track biodistribution, with liquid scintillation counting for quantification. Ethical protocols mandate reporting of statistical power (n ≥ 6) and justification for animal models (e.g., rodents vs. zebrafish) .

Q. How can researchers resolve contradictions in reported chelation efficacy of H3DMPA across different studies?

Discrepancies often stem from variability in:

- Experimental design: Differences in metal-to-ligand molar ratios (e.g., 1:1 vs. 1:10) or incubation times (minutes vs. hours).

- Analytical techniques: ICP-MS (detection limit ≈ 0.1 ppb) vs. colorimetric assays (less sensitive).

- Data normalization: Failure to control for thiol oxidation (e.g., using anaerobic chambers). Meta-analyses should standardize protocols and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc, p < 0.05) to compare datasets. Cross-referencing with NIST’s physicochemical databases ensures data validation .

Q. What advanced analytical techniques are critical for characterizing H3DMPA-functionalized nanoparticles in cancer research?

- Transmission electron microscopy (TEM): Confirms nanoparticle size (e.g., Bi2O3/H3DMPA NPs ≈ 20–50 nm) and surface functionalization via energy-dispersive X-ray spectroscopy (EDS) for sulfur mapping.

- X-ray photoelectron spectroscopy (XPS): Validates thiolate bonding (S 2p peaks at 162–164 eV).

- In vitro gene expression analysis: qRT-PCR quantifies apoptosis markers (e.g., BAX/Bcl-2 ratios) in prostate cancer cells treated with NPs, with normalization to housekeeping genes (e.g., GAPDH) .

Methodological Best Practices

- Data reporting: Express means ± standard deviation (SD) to one decimal beyond instrumental precision (e.g., 1.23 ± 0.05 mM). Avoid overreporting significant figures .

- Ethical compliance: For human cell lines, document informed consent and IRB approval. For animal studies, adhere to ARRIVE guidelines .

- Literature integration: Compare findings with structurally analogous agents (e.g., meso-2,3-dimercaptosuccinic acid) to contextualize H3DMPA’s unique properties .

Limitations and Future Directions

- Limitations: H3DMPA’s instability in oxidative environments limits its in vivo half-life. Co-administration with antioxidants (e.g., ascorbic acid) may mitigate this .

- Future research: Explore H3DMPA’s role in targeted drug delivery via pH-responsive nanocarriers, leveraging its carboxylate group for conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.